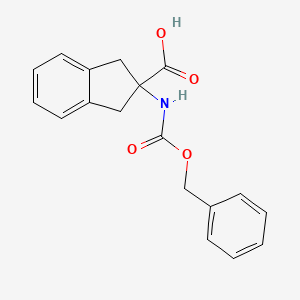
4-(Furan-2-yl)-6-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction generally requires a boron reagent, such as a boronic acid or ester, and a palladium catalyst, often in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include toluene or dimethylformamide (DMF), and reactions are typically conducted at elevated temperatures ranging from 80°C to 120°C.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride to yield corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted pyrimidines.
Applications De Recherche Scientifique
4-(Furan-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, as well as receptors related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furyl-4-substituted pyrimidines: These compounds share a similar structure but differ in the substituents on the pyrimidine ring.
Furan derivatives: Compounds like 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid, which also contain a furan ring and exhibit biological activity.
Uniqueness
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is unique due to its specific combination of furan and pyrimidine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91004-63-6 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
4-(furan-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
BZDGUQXZLQUJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
SMILES canonique |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)












